5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains a chlorine atom, a thiophene ring, and an oxazole ring
Scientific Research Applications
5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole and thiophene derivatives, are known to interact strongly with their targets due to their aromatic nature and the presence of excessive π-electrons . This interaction can lead to various changes in the target, ultimately resulting in the observed biological activities.
Biochemical Pathways
Related compounds such as indole and thiophene derivatives are known to affect a wide range of pathways, leading to diverse biological activities .
Pharmacokinetics
It’s worth noting that thiophene derivatives, which share structural similarities with this compound, are known to be soluble in most organic solvents but insoluble in water . This could potentially impact the compound’s bioavailability.
Result of Action
Related compounds such as indole and thiophene derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with appropriate reagents to introduce the oxazole ring and the chlorine atom. One common method involves the use of chlorinating agents and cyclization reactions under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(thiophen-2-yl)-1,2,4-thiadiazole: Another heterocyclic compound with a thiophene ring and a chlorine atom, but with a thiadiazole ring instead of an oxazole ring.
5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamide: Contains a thiophene ring and a chlorine atom, but with a quinoline ring system.
Uniqueness
5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-thiophen-2-yl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-5(4-11)7(10-12-8)6-2-1-3-13-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODAJUJLBHVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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